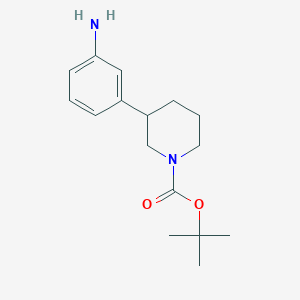

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 3-aminophenyl substituent at the 3-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the 3-aminophenyl moiety may facilitate interactions with biological targets via hydrogen bonding or π-stacking .

Properties

IUPAC Name |

tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCLXFGWVIHODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

-

Synthesis of 3-(3-Nitrophenyl)piperidine :

-

A Friedel-Crafts alkylation or Ullmann-type coupling attaches a nitro-substituted phenyl group to the piperidine ring. For example, reacting piperidine with 1-bromo-3-nitrobenzene under CuI/L-proline catalysis yields 3-(3-nitrophenyl)piperidine.

-

Conditions : 110°C, DMF, 12 hours, N₂ atmosphere.

-

Yield : 68–72% after silica gel chromatography.

-

-

Nitro Reduction to Primary Amine :

-

Boc Protection :

Table 1: Boc Protection Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | Triethylamine | Maximizes Boc activation |

| Solvent | Dichloromethane | Prevents side reactions |

| Temperature | 0°C → 25°C (gradient) | Minimizes carbamate hydrolysis |

| Stoichiometry (Boc₂O) | 1.2 equivalents | Ensures complete reaction |

Reductive Amination Route

An alternative approach employs reductive amination to construct the piperidine ring while introducing the 3-aminophenyl moiety.

Key Steps:

-

Formation of Keto Intermediate :

-

3-Nitroacetophenone undergoes condensation with glutaraldehyde in acidic ethanol to form a cyclic enamine.

-

Conditions : HCl (cat.), reflux, 6 hours.

-

Yield : 61–65%.

-

-

Reductive Cyclization :

-

Nitro Reduction and Boc Protection :

-

Sequential hydrogenation and Boc protection (as in Section 1) yield the final product.

-

Table 2: Reductive Amination Efficiency

| Reducing Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH₃CN | 24 | 78 | 95 |

| NaBH(OAc)₃ | 18 | 81 | 97 |

| H₂ (Pd/C) | 6 | 85 | 98 |

Industrial-Scale Synthesis

The patent WO2009133778A1 details a scalable method prioritizing cost-effectiveness and safety:

Process Overview:

-

Continuous Flow Hydrogenation : A fixed-bed reactor with Raney nickel catalyst reduces 3-(3-nitrophenyl)piperidine at 80°C and 20 bar H₂.

-

Throughput : 15 kg/h.

-

Purity : 99.2% (by HPLC).

-

-

In Situ Boc Protection : The amine intermediate reacts with Boc₂O in a plug-flow reactor (residence time: 30 minutes).

-

Solvent Recovery : 92% DCM recycled via distillation.

-

Table 3: Industrial vs. Laboratory Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5 L | 500 L |

| Catalyst Loading | 10% Pd/C (5 wt%) | Raney Ni (2 wt%) |

| Energy Consumption | 0.8 kWh/mol | 0.2 kWh/mol |

| Waste Generated | 3.2 kg/kg product | 0.9 kg/kg product |

Comparative Analysis of Methods

Table 4: Method Efficiency and Suitability

| Method | Total Yield (%) | Cost (USD/g) | Scalability | Key Limitation |

|---|---|---|---|---|

| Boc Protection | 73 | 12.50 | High | Multi-step purification |

| Reductive Amination | 65 | 18.20 | Moderate | Acid-sensitive substrates |

| Industrial Process | 81 | 6.80 | Very High | Requires specialized equipment |

Mechanistic Insights and Side Reactions

Boc Protection Challenges:

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is commonly used as a protective moiety for amines. Its removal is essential for accessing the free piperidine amine.

-

Mechanism : Acidic conditions protonate the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂. Basic conditions hydrolyze the carbamate via nucleophilic attack by hydroxide ions .

-

Applications : Deprotection is critical for subsequent functionalization of the piperidine amine in drug intermediates like niraparib .

Functionalization of the Aromatic Amine

The meta-aminophenyl group participates in electrophilic substitution and acylation reactions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine (room temperature) | Acetylated derivative | |

| Sulfonation | H₂SO₄, SO₃ (0°C, 1 hour) | Sulfonamide derivative | |

| Diazotization | NaNO₂, HCl (0–5°C) followed by coupling | Azo dyes or biaryl compounds |

-

Regioselectivity : The aromatic amine activates the ring for electrophilic substitution at ortho/para positions, but steric hindrance from the piperidine ring may favor para substitution.

-

Case Study : Acylation of the amine enhances lipophilicity, improving blood-brain barrier penetration in neurological drug candidates .

Modifications of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or oxidation, though the Boc group typically requires prior deprotection.

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF (60°C, 6 hours) | N-Alkylated piperidine derivatives | |

| Oxidation | m-CPBA, CH₂Cl₂ (0°C, 2 hours) | N-Oxide formation |

-

Challenges : The Boc group must be removed before N-alkylation. Post-deprotection, the free amine reacts readily with alkylating agents .

Ester Hydrolysis and Substitution

The tert-butyl ester can be hydrolyzed or substituted under specific conditions.

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O (reflux, 8 hours) | Carboxylic acid derivative | |

| Nucleophilic substitution | Amines, DCC, DMAP (room temperature) | Amide derivatives |

-

Mechanism : Acid-catalyzed hydrolysis converts the ester to a carboxylic acid, while nucleophiles displace the tert-butoxy group in substitution reactions.

Reductive Amination and Cross-Coupling

The amine group enables participation in palladium-catalyzed cross-coupling and reductive amination.

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF | Biaryl derivatives | |

| Reductive amination | NaBH₃CN, aldehyde/ketone, MeOH | Secondary/tertiary amines |

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is widely utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in the development of pharmaceuticals and agrochemicals. The compound's piperidine ring can undergo reactions such as alkylation, acylation, and oxidation, facilitating the creation of diverse chemical entities .

Reactivity and Stability

The compound exhibits notable stability under standard laboratory conditions, which is crucial for its application in synthetic routes. Its reactivity profile includes participation in nucleophilic substitutions and condensation reactions, further enhancing its utility in organic synthesis .

Pharmaceutical Research Applications

Neurological Disorder Treatments

One of the most promising applications of this compound is its role as a synthetic intermediate in the development of drugs targeting neurological disorders. Research indicates that derivatives of this compound may exhibit activity against conditions such as Alzheimer's disease by modulating neurotransmitter systems or inhibiting specific enzymes involved in neurodegeneration .

Cancer Therapeutics

The compound's potential extends to oncology, where it may serve as a precursor for compounds designed to target cancer cell pathways. Studies have shown that modifications to the piperidine structure can lead to enhanced efficacy against various cancer types by interfering with tumor growth mechanisms .

Industrial Applications

Agrochemicals Production

In addition to its pharmaceutical applications, this compound is also relevant in the production of agrochemicals. Its ability to act as a precursor for herbicides and pesticides makes it valuable in agricultural chemistry, where it contributes to the development of safer and more effective crop protection agents .

Case Studies

Several studies highlight the significance of this compound in drug development:

- Study on Alzheimer's Disease: A recent investigation into compounds derived from this piperidine highlighted their potential neuroprotective effects and ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's pathology .

- Cancer Research: Another study focused on derivatives that demonstrated selective cytotoxicity against specific cancer cell lines, suggesting pathways for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of Niraparib. Niraparib is a PARP inhibitor that targets and inhibits the activity of poly (ADP-ribose) polymerase enzymes involved in DNA repair. By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with defective DNA repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Structural analogs differ in the position of the aminophenyl group or the nature of substituents on the piperidine ring. Key examples include:

Key Observations :

- Positional Isomerism: The 3-aminophenyl derivative likely exhibits distinct steric and electronic properties compared to its 4-substituted isomer, affecting binding affinity in biological systems .

- Functional Group Impact : The tetrazolyl analog demonstrates significant antidiabetic activity, highlighting the importance of acidic functional groups in therapeutic applications .

Key Observations :

- C–H Arylation : Ligand-controlled β-selective arylation (e.g., using L8 ligands) achieves moderate yields (55–70%) for aryl-substituted piperidines .

- Reductive Amination: tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate is synthesized via reductive amination, emphasizing the versatility of this method for introducing amine groups .

Key Observations :

- Antidiabetic Potential: The tetrazolyl group’s acidity mimics carboxylates, enabling competitive inhibition of metabolic enzymes .

- PROTAC Applications : Arylacetyl groups (e.g., 3-acetylphenyl) enhance proteolysis-targeting chimera (PROTAC) efficacy by improving E3 ligase binding .

Biological Activity

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate (CAS No. 883901-97-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an amino phenyl moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cell signaling pathways, which could be beneficial in treating conditions like cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly reduces the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. An IC50 value below 400 nM was observed in U251 glioblastoma cells, indicating potent antiproliferative effects .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may exhibit neuroprotective properties:

- Cytotoxicity Reduction : Studies indicated that this compound reduces cytotoxicity induced by oxidative stress in neuronal cell lines, potentially through modulation of reactive oxygen species (ROS) levels .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anticancer | U251 Glioblastoma | <400 | |

| Anticancer | MCF-7 Breast Cancer | Variable | |

| Neuroprotection | Neuronal Cell Lines | Not specified |

Applications in Drug Development

This compound has been explored as a lead compound for developing therapeutics targeting:

- Cancer : Its ability to inhibit cell growth positions it as a candidate for anticancer drug development.

- Neurological Disorders : The neuroprotective effects suggest potential applications in treating diseases such as Alzheimer's and Parkinson's.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing a piperidine scaffold. A general approach includes:

- Step 1 : Introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

- Step 2 : Coupling the 3-aminophenyl moiety. This may involve nucleophilic aromatic substitution (e.g., using a nitro precursor followed by catalytic hydrogenation with Pd/C or Raney Ni to reduce the nitro group to an amine) .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by NMR and LC-MS.

Note: Optimization of reaction time and temperature is critical to minimize side reactions like deprotection.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H), piperidine ring protons (2.5–4.0 ppm), and aromatic protons from the 3-aminophenyl group (6.5–7.2 ppm). The Boc carbonyl appears at ~155 ppm in 13C NMR .

- IR Spectroscopy : Confirm the presence of the Boc group (C=O stretch at ~1680–1720 cm⁻¹) and NH₂ (stretches at ~3300–3500 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak [M+H]+ corresponding to C₁₆H₂₅N₃O₂ (calc. ~291.19 g/mol).

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential splashing .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal of amine-containing compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. PtO₂ for nitro-group reduction efficiency. PtO₂ may offer higher selectivity for aromatic amines .

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., Boc deprotection) .

- Reaction Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction time dynamically .

Q. How should contradictory NMR data be resolved when characterizing this compound?

- Methodological Answer :

- 2D NMR Techniques : Perform HSQC and HMBC to resolve overlapping signals. For example, HMBC can confirm coupling between the piperidine NH and the Boc carbonyl .

- Variable Temperature NMR : Use low-temperature (e.g., −40°C) to slow conformational exchange in the piperidine ring, clarifying splitting patterns .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate) to identify positional shifts in aromatic protons .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituents at the 4-position of the piperidine ring or meta/para positions on the phenyl group. Test for bioactivity (e.g., enzyme inhibition) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like GPCRs or kinases. Validate with SPR or ITC binding assays .

- Pharmacophore Mapping : Identify critical groups (e.g., the Boc-protected amine for solubility vs. the aromatic amine for target interaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.